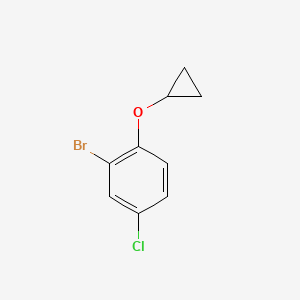![molecular formula C15H21NO4 B14131406 N-{4-[(2,3-Dihydroxycycloheptyl)oxy]phenyl}acetamide CAS No. 88788-13-0](/img/structure/B14131406.png)
N-{4-[(2,3-Dihydroxycycloheptyl)oxy]phenyl}acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{4-[(2,3-Dihydroxycycloheptyl)oxy]phenyl}acetamide is a chemical compound with the molecular formula C15H21NO4 It is known for its unique structure, which includes a cycloheptyl ring substituted with two hydroxyl groups and an acetamide group attached to a phenyl ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(2,3-Dihydroxycycloheptyl)oxy]phenyl}acetamide typically involves the reaction of 4-hydroxyacetophenone with 2,3-dihydroxycycloheptane in the presence of a suitable catalyst. The reaction conditions often include:
Temperature: 80-100°C
Catalyst: Acidic or basic catalysts, such as sulfuric acid or sodium hydroxide
Solvent: Common solvents include ethanol or methanol
The reaction proceeds through the formation of an ether linkage between the phenolic hydroxyl group and the cycloheptyl ring, followed by acetylation to introduce the acetamide group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
N-{4-[(2,3-Dihydroxycycloheptyl)oxy]phenyl}acetamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups on the cycloheptyl ring can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products
Oxidation: Formation of cycloheptanone derivatives or carboxylic acids.
Reduction: Formation of cycloheptanol derivatives or amines.
Substitution: Formation of nitro or halogenated phenyl derivatives.
科学的研究の応用
N-{4-[(2,3-Dihydroxycycloheptyl)oxy]phenyl}acetamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of N-{4-[(2,3-Dihydroxycycloheptyl)oxy]phenyl}acetamide involves its interaction with specific molecular targets. The hydroxyl groups on the cycloheptyl ring and the acetamide group play crucial roles in its binding affinity and reactivity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
N-{4-[(2,3-Dihydroxycyclohexyl)oxy]phenyl}acetamide: Similar structure but with a cyclohexyl ring instead of a cycloheptyl ring.
N-{4-[(2,3-Dihydroxycyclooctyl)oxy]phenyl}acetamide: Similar structure but with a cyclooctyl ring.
Uniqueness
N-{4-[(2,3-Dihydroxycycloheptyl)oxy]phenyl}acetamide is unique due to its specific ring size and substitution pattern, which can influence its reactivity and biological activity. The presence of the cycloheptyl ring provides distinct steric and electronic properties compared to its cyclohexyl and cyclooctyl analogs, potentially leading to different interactions and effects.
特性
CAS番号 |
88788-13-0 |
|---|---|
分子式 |
C15H21NO4 |
分子量 |
279.33 g/mol |
IUPAC名 |
N-[4-(2,3-dihydroxycycloheptyl)oxyphenyl]acetamide |
InChI |
InChI=1S/C15H21NO4/c1-10(17)16-11-6-8-12(9-7-11)20-14-5-3-2-4-13(18)15(14)19/h6-9,13-15,18-19H,2-5H2,1H3,(H,16,17) |
InChIキー |
JFFRZRAIDYMCQY-UHFFFAOYSA-N |
正規SMILES |
CC(=O)NC1=CC=C(C=C1)OC2CCCCC(C2O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-Ethyl-N-[5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl]-1H-pyrazole-5-carboxamide](/img/structure/B14131324.png)

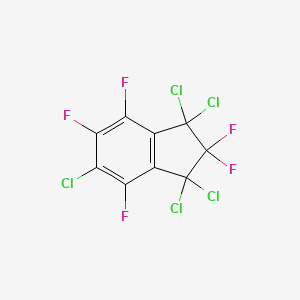

![1-[5-(2-Aminopropyl)thiophen-2-yl]ethan-1-one](/img/structure/B14131337.png)
![8,9,11,17-tetrazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),2,4,6,8,12,14,16-octaene](/img/structure/B14131354.png)
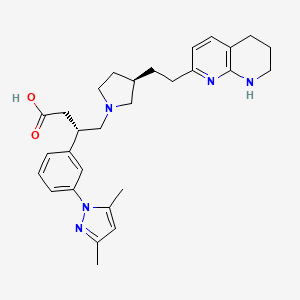

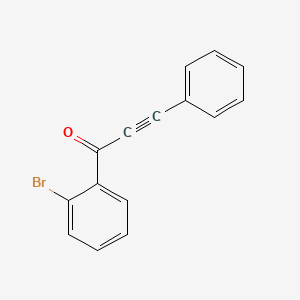
![(3R)-N-(3-methoxypropyl)-2,2-dimethyl-5-oxo-3,9b-dihydro-[1,3]thiazolo[2,3-a]isoindole-3-carboxamide](/img/structure/B14131375.png)
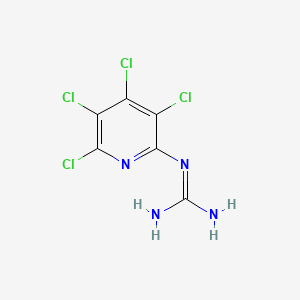
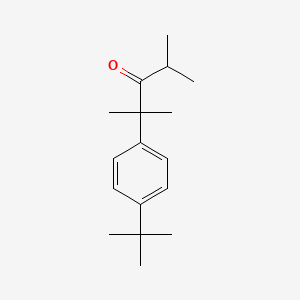
![2-Oxaspiro[5.5]undecane-1,3-dione](/img/structure/B14131399.png)
